Chiral Purity as a Critical Control Point: (R)- vs. (S)-Enantiomer and Racemate
The (R)-enantiomer (CAS 17136-54-8) is the required stereoisomer for synthesizing the antibiotic D-Cycloserine. The (S)-enantiomer (CAS 112346-82-4) is not a suitable substitute, as the (R)-configuration is essential for the biological activity of the final product [1]. Procurement of the racemic mixture (CAS 33646-31-0) introduces a 50% impurity of the inactive enantiomer, which reduces the maximum theoretical yield by 50% and necessitates additional, costly chiral resolution steps .
| Evidence Dimension | Stereochemical Purity Requirement for D-Cycloserine Synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 17136-54-8) required |
| Comparator Or Baseline | (S)-enantiomer (CAS 112346-82-4) and racemic mixture (CAS 33646-31-0) |
| Quantified Difference | 100% of active stereoisomer vs. 0% (S) or 50% (racemate) |
| Conditions | Synthetic route to D-Cycloserine as claimed in WO2020134137A1 |
Why This Matters
Using the incorrect stereoisomer or racemate will result in a failed synthesis or necessitate expensive and yield-reducing purification, directly impacting project timelines and material costs.
- [1] WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. (2019). World Intellectual Property Organization. View Source
